![molecular formula C18H21N3O3S B2713813 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)urea CAS No. 1169963-49-8](/img/structure/B2713813.png)
1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)urea
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Description
1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.44. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Modeling of Novel Compounds
Research has shown the synthesis of novel compounds using related structural frameworks that exhibit significant anti-tumor activity. For example, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been explored for their effects on cancer cell lines, indicating the potential of similar structures in cancer treatment (Nassar et al., 2015).
Anticancer Activity Through Inhibition of Kinases and Microtubule Assembly
Thiophene derivatives, including structures similar to the specified compound, have been investigated for their ability to arrest tumor cell mitosis by destabilizing tubulin polymerization. This mechanism suggests a pathway for anticancer activity, highlighting the relevance of such compounds in developing new cancer therapies (Abdel-Rahman et al., 2021).
Synthesis of Novel Heterocyclic Compounds with Antibacterial Properties
The creation of new heterocyclic compounds containing sulfonamido moieties demonstrates a method for synthesizing antibacterial agents. This research indicates the potential utility of the compound for generating structures that could be used to combat bacterial infections (Azab et al., 2013).
Synthesis and Characterization for NLO Applications
Studies involving the synthesis, characterization, and computational analysis of compounds with similar structures have indicated their potential in nonlinear optical (NLO) applications. This includes investigating their electronic properties and ability to participate in charge transfer, which could be relevant for technological applications in the field of optics (Almansour et al., 2016).
Novel Synthesis Techniques and Antitumor Evaluation
Further research has focused on developing new synthetic pathways to create polyfunctionally substituted heterocyclic compounds derived from related structures. These compounds have shown promising antitumor activities in vitro, suggesting their potential as cancer therapies (Shams et al., 2010).
properties
IUPAC Name |
1-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-4-21-13-8-7-12(19-17(23)20-15-6-5-9-25-15)10-14(13)24-11-18(2,3)16(21)22/h5-10H,4,11H2,1-3H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJPPESVEGPRQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)NC3=CC=CS3)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)urea |
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